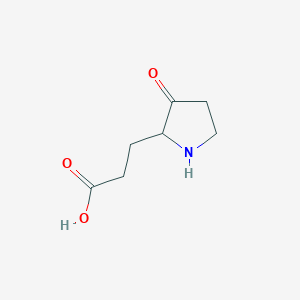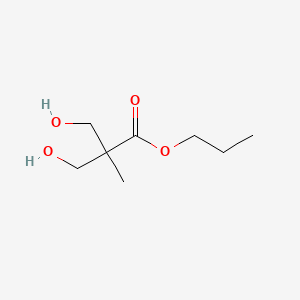![molecular formula C8H18O4 B13952586 2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol CAS No. 58872-84-7](/img/structure/B13952586.png)
2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol typically involves the reaction of ethylene oxide with methanol in the presence of a catalyst. This reaction produces methoxyethanol, which is then further reacted with additional ethylene oxide to form the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous processes where ethylene oxide and methanol are fed into a reactor containing a suitable catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different ether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium alkoxides (NaOR) can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various ether derivatives.
Aplicaciones Científicas De Investigación
2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized as a solvent in coatings, inks, and cleaning agents.
Mecanismo De Acción
The mechanism of action of 2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical species. Its molecular structure allows it to interact with both polar and non-polar substances, making it a versatile solvent in many applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Another glycol ether with similar solvent properties.
Triethylene glycol: A related compound with similar chemical structure but different applications.
Diethylene glycol monomethyl ether: Shares similar solvent characteristics but differs in molecular structure.
Uniqueness
2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol is unique due to its specific combination of ether and alcohol functional groups, which provide it with distinct solubility and reactivity properties. This makes it particularly useful in applications requiring a balance of hydrophilic and lipophilic characteristics .
Propiedades
Número CAS |
58872-84-7 |
|---|---|
Fórmula molecular |
C8H18O4 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-[1-(1-methoxypropan-2-yloxy)ethoxy]ethanol |
InChI |
InChI=1S/C8H18O4/c1-7(6-10-3)12-8(2)11-5-4-9/h7-9H,4-6H2,1-3H3 |
Clave InChI |
TVQKRMYHZJMBIF-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)OC(C)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one](/img/structure/B13952513.png)
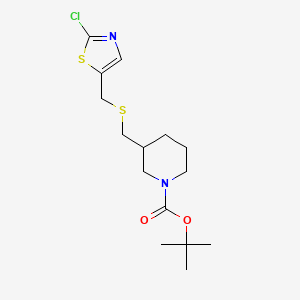
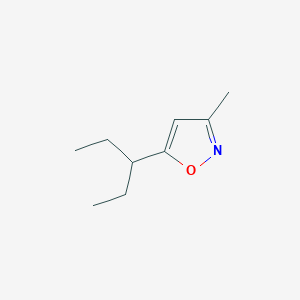
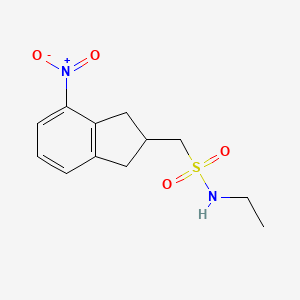
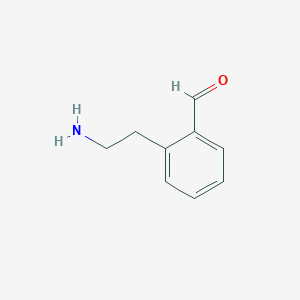
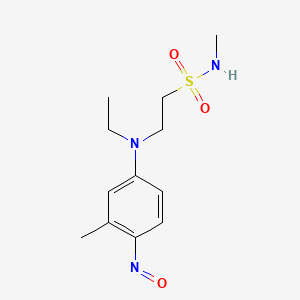
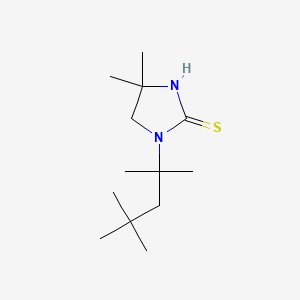
![2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde](/img/structure/B13952557.png)
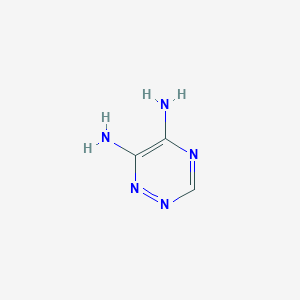
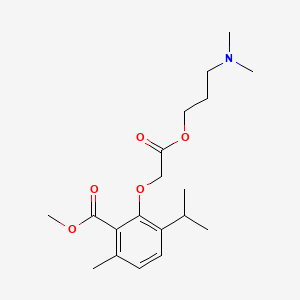
![(2R)-3-[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13952570.png)
